2-(4-fluorophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a fluorophenoxy group and a hydroxy-methoxyphenyl group linked by an acetamide bridge, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
The synthesis of 2-(4-fluorophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorophenol and 2-hydroxy-5-methoxybenzaldehyde as the primary starting materials.
Formation of Intermediate: The 4-fluorophenol undergoes a reaction with chloroacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride.
Condensation Reaction: The intermediate is then reacted with 2-hydroxy-5-methoxybenzaldehyde in the presence of a base to form the desired product through a condensation reaction.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2-(4-fluorophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
2-(4-fluorophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide can be compared with similar compounds such as:
2-(4-fluorophenoxy)benzaldehyde: This compound shares the fluorophenoxy group but lacks the acetamide and hydroxy-methoxyphenyl groups.
4-((2-(2-(4-fluorophenoxy)acetyl)hydrazono)methyl)phenyl 2-methylbenzoate: This compound has a similar fluorophenoxy group but differs in its overall structure and functional groups.
4-((2-(2-(4-fluorophenoxy)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate: Similar to the previous compound, it contains the fluorophenoxy group but has different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-22-14-6-7-15(20)11(8-14)9-18-19-16(21)10-23-13-4-2-12(17)3-5-13/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGPXSLLKJPACT-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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